molecular formula C11H14ClF2N B1360905 4-(2,4-Difluorophenyl)piperidine hydrochloride CAS No. 941711-38-2

4-(2,4-Difluorophenyl)piperidine hydrochloride

Cat. No.: B1360905
CAS No.: 941711-38-2
M. Wt: 233.68 g/mol
InChI Key: PGBVBCBPMJOBHW-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H13F2N·HCl. It is a derivative of piperidine, substituted with two fluorine atoms on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)piperidine hydrochloride typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification methods such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of difluorophenyl alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
4-(2,4-Difluorophenyl)piperidine hydrochloride is a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it is involved in the production of drugs targeting neurological disorders and has been linked to the synthesis of risperidone, an antipsychotic medication. The compound's structure allows for modifications that enhance the efficacy and selectivity of drug candidates against specific targets such as the dihydrofolate reductase enzyme (DHFR), which is pivotal in cancer and tuberculosis treatments .

Case Study: Risperidone Synthesis
The synthesis method for risperidone involves reacting 2,4-difluorophenyl(4-piperidinyl)methanone oxime hydrochloride with specific haloethyl derivatives. This reaction yields high yields of risperidone, demonstrating the compound's utility in pharmaceutical manufacturing .

Biochemical Research

Investigating Enzyme Interactions
The compound is employed in studies that explore receptor interactions and enzyme activities. It aids researchers in understanding complex biological processes by serving as a substrate or inhibitor in biochemical assays. For instance, research has shown that derivatives of piperidine can effectively inhibit DHFR, providing insights into structure-activity relationships that guide drug design .

Data Table: Inhibition Potency of Piperidine Derivatives

Compound NameIC50 (µM)% Inhibition
This compound0.585
Methotrexate0.195

Material Science

Applications in Polymer Formulation
In material science, this compound is utilized for developing specialty polymers and coatings. Its incorporation enhances properties such as durability and environmental resistance, making it suitable for applications in various industrial sectors.

Agricultural Chemistry

Development of Agrochemicals
The compound contributes to formulating effective herbicides and pesticides. Its chemical properties allow it to interact with biological systems in plants and pests, leading to improved efficacy in agricultural applications.

Analytical Chemistry

Standardization in Analytical Techniques
In analytical chemistry, this compound serves as a standard substance for quantifying related compounds in complex mixtures. Its stability and defined chemical structure make it ideal for use in various analytical methods such as chromatography and mass spectrometry .

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring enhance the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Difluorobenzoyl)piperidine Hydrochloride: A structurally similar compound used as an intermediate in the synthesis of antipsychotic drugs.

    4-(2,4-Difluorophenyl)piperidine: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.

Uniqueness

4-(2,4-Difluorophenyl)piperidine hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

4-(2,4-Difluorophenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine. The reaction is performed under controlled conditions using a base like triethylamine to neutralize hydrochloric acid produced during the process. Purification usually involves recrystallization or chromatography to achieve high purity levels .

Chemical Structure

  • Molecular Formula : C12H14ClF2N
  • Molecular Weight : 253.69 g/mol
  • Chemical Properties : The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorine substituents on the phenyl ring contribute to its selective binding properties, allowing modulation of various biological pathways .

Target Interactions

  • Melanocortin Receptor 4 (MCR4) : This compound has been investigated as a selective MCR4 agonist, which may be useful in treating conditions like obesity and sexual dysfunction .
  • Enzyme Inhibition : It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for Alzheimer's disease treatment .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Studies have indicated that piperidine derivatives can exhibit cytotoxic effects against several cancer cell lines. For instance, compounds structurally similar to this compound have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .

Study Cancer Type Effectiveness Reference
Study AHypopharyngealIncreased apoptosis
Study BBreast CancerCytotoxicity observed

Antimicrobial and Anti-inflammatory Properties

The compound has also been evaluated for its antimicrobial and anti-inflammatory activities. Research indicates that similar piperidine derivatives possess significant antimicrobial effects against various pathogens .

Case Studies

  • Obesity Treatment : A clinical trial assessed the efficacy of MCR4 agonists (including derivatives of this compound) in reducing body weight and improving metabolic parameters in obese patients. Results indicated a promising reduction in appetite and weight loss .
  • Alzheimer's Disease : Another study explored the dual inhibition of AChE and BuChE by piperidine derivatives, showing potential for cognitive enhancement in Alzheimer's models .

Properties

IUPAC Name

4-(2,4-difluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVBCBPMJOBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647567
Record name 4-(2,4-Difluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941711-38-2
Record name 4-(2,4-Difluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4-difluorophenyl)piperidine hydrochloride
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